molecular formula C18H22AuClP B12881669 Chloro(dimesitylphosphine)gold

Chloro(dimesitylphosphine)gold

Cat. No.: B12881669
M. Wt: 501.8 g/mol
InChI Key: ONRKQSODGFOMMM-UHFFFAOYSA-M
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Description

Chloro(dimesitylphosphine)gold(I) is a mononuclear gold(I) complex where the gold center is coordinated to a chlorido ligand and a dimesitylphosphine ligand (Mes₂PH). The dimesitylphosphine ligand features two bulky mesityl (2,4,6-trimethylphenyl) groups, which confer significant steric bulk and electronic donation to the gold center.

Properties

Molecular Formula

C18H22AuClP

Molecular Weight

501.8 g/mol

InChI

InChI=1S/C18H22P.Au.ClH/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;;/h7-10H,1-6H3;;1H/q;+1;/p-1

InChI Key

ONRKQSODGFOMMM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)[P]C2=C(C=C(C=C2C)C)C)C.Cl[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(dimesitylphosphine)gold can be synthesized through the reaction of gold(I) chloride with dimesitylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as dichloromethane. The general reaction is as follows:

AuCl+ \text{AuCl} + \ AuCl+ 

Comparison with Similar Compounds

Comparative Data Table

Compound Ligand Type Cytotoxicity (IC₅₀) Biological Activity Key Structural Feature
Chloro(dimesitylphosphine)gold(I) Dimesitylphosphine 1.3 µg/mL (HT1376) High cytotoxicity Bulky mesityl groups
Chloro(diphenylphosphine)gold(I) Diphenylphosphine 19.6 µg/mL (HT1376) Moderate cytotoxicity Less steric hindrance
Chloro(dimethylaminoethoxyphosphine)gold(I) Aminophosphine 4.9 (IC₅₀ ratio) Differential cytotoxicity Electron-donating amino group
Chloro(diethylphenylphosphine)gold(I) Diethylphenyl Active (TrxR) Enzyme inhibition Small alkyl substituents
SK&F 36914 Triethylphosphine Oral efficacy Anti-arthritic Hydrophobic, compact ligand

Research Findings and Implications

  • Ligand Design : Bulky ligands (e.g., dimesityl) enhance cytotoxicity and target specificity but may reduce bioavailability. Smaller ligands (e.g., diethylphenyl) improve enzyme inhibition but lack selectivity .
  • Therapeutic Potential: this compound(I)’s low IC₅₀ positions it as a candidate for targeted cancer therapy, while SK&F 36914 highlights the viability of oral gold formulations .
  • Synthetic Flexibility : Phosphine ligand substitution allows tuning of stability and reactivity, critical for catalytic applications .

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